molecular formula C23H22N6O2 B2955417 N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-phenoxypropanamide CAS No. 1203022-84-7

N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-phenoxypropanamide

Cat. No.: B2955417
CAS No.: 1203022-84-7
M. Wt: 414.469
InChI Key: ILQDYTQGTZWVES-UHFFFAOYSA-N
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Description

N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-phenoxypropanamide is a useful research compound. Its molecular formula is C23H22N6O2 and its molecular weight is 414.469. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c1-16(31-20-7-4-3-5-8-20)23(30)28-19-11-9-18(10-12-19)27-21-15-22(26-17(2)25-21)29-14-6-13-24-29/h3-16H,1-2H3,(H,28,30)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQDYTQGTZWVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=N2)NC3=CC=C(C=C3)NC(=O)C(C)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-phenoxypropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Pyrazole ring
  • Pyrimidine ring
  • Phenoxypropanamide moiety

This unique combination of functional groups contributes to its biological properties. The molecular formula is C18H18N4O3C_{18}H_{18}N_{4}O_{3} with a molecular weight of approximately 414.425 g/mol .

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity.

Key Findings:

  • In vitro studies demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and non-cancerous cell lines (MCF10A), showcasing a significant selectivity index .
  • The compound also inhibited lung metastasis in animal models, outperforming established treatments like TAE226 .

Table 1: IC50 Values for this compound

Cell LineIC50 (µM)Selectivity Index
MDA-MB-2310.12619-fold
MCF10A2.38-
5-Fluorouracil17.02-

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

Key Findings:

  • Preliminary studies suggest activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial effects .

Table 2: Antimicrobial Activity of this compound

BacteriaActivity
Staphylococcus aureusEffective
Escherichia coliModerate
Pseudomonas aeruginosaEffective

The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or receptors involved in cancer pathways. It has shown potential in modulating signaling pathways that are critical for cell survival and proliferation.

Case Studies

Several case studies have explored the pharmacodynamics and safety profile of this compound:

  • Study on MDA-MB-231 Cells :
    • The compound was administered to mice with implanted MDA-MB-231 cells, resulting in significant tumor size reduction compared to control groups.
    • Observations included increased caspase activity, indicating induction of apoptosis .
  • Toxicity Assessment :
    • A toxicity study on Kunming mice indicated no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .

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